molecular formula C18H21ClFN3O3 B13655857 (3R,5S)-5-(3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ol

(3R,5S)-5-(3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ol

Cat. No.: B13655857
M. Wt: 381.8 g/mol
InChI Key: NGMSIDLIVISTIL-ZBFHGGJFSA-N
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Description

The compound "(3R,5S)-5-(3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ol" is a chiral pyrrolidine derivative featuring a 1,2,4-oxadiazole ring substituted with a 2-chloro-4-fluorobenzyl group and a tetrahydro-2H-pyran-4-yl moiety at the pyrrolidine nitrogen (Figure 1). Key structural features include:

  • 1,2,4-Oxadiazole ring: A heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity.
  • 2-Chloro-4-fluorobenzyl group: Enhances lipophilicity and influences electronic properties via halogen substituents.
  • Tetrahydro-2H-pyran-4-yl substituent: A six-membered oxygen-containing ring that contributes to solubility and steric bulk.
  • Pyrrolidin-3-ol: The hydroxyl group at C-3 enables hydrogen bonding, while the pyrrolidine core provides rigidity.

The molecular formula is inferred as C₁₉H₂₂ClFN₄O₃ based on structural analogs (e.g., ).

Properties

Molecular Formula

C18H21ClFN3O3

Molecular Weight

381.8 g/mol

IUPAC Name

(3R,5S)-5-[3-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]-1-(oxan-4-yl)pyrrolidin-3-ol

InChI

InChI=1S/C18H21ClFN3O3/c19-15-8-12(20)2-1-11(15)7-17-21-18(26-22-17)16-9-14(24)10-23(16)13-3-5-25-6-4-13/h1-2,8,13-14,16,24H,3-7,9-10H2/t14-,16+/m1/s1

InChI Key

NGMSIDLIVISTIL-ZBFHGGJFSA-N

Isomeric SMILES

C1COCCC1N2C[C@@H](C[C@H]2C3=NC(=NO3)CC4=C(C=C(C=C4)F)Cl)O

Canonical SMILES

C1COCCC1N2CC(CC2C3=NC(=NO3)CC4=C(C=C(C=C4)F)Cl)O

Origin of Product

United States

Biological Activity

The compound (3R,5S)-5-(3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique stereochemistry and functional groups, this compound includes a pyrrolidine ring and an oxadiazole moiety, both known for their biological significance. The presence of a chloro-fluorobenzyl substituent further enhances its pharmacological potential.

PropertyValue
IUPAC NameThis compound
CAS Number1212704-54-5
Molecular FormulaC18_{18}H21_{21}ClFN3_{3}O3_{3}
Molecular Weight381.83 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole group is known for its role in modulating enzyme activities and receptor interactions. Specifically, compounds with oxadiazole moieties have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

  • Anti-inflammatory Activity : Preliminary in vitro assays indicate that the compound exhibits significant inhibition of COX enzymes, particularly COX-II. This suggests potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : The chloro-fluorobenzyl group may enhance the compound's ability to penetrate microbial membranes, leading to increased antimicrobial efficacy.
  • Cytotoxic Effects : In cancer cell lines, the compound has demonstrated cytotoxicity, indicating its potential as an anticancer agent.

Study 1: COX Inhibition

In a recent study published in ACS Omega, a series of oxadiazole derivatives were evaluated for their COX inhibitory activity. The compound showed an IC50 value comparable to standard anti-inflammatory drugs like Celecoxib, indicating its potential as a selective COX-II inhibitor .

Study 2: Antimicrobial Efficacy

A study assessing the antimicrobial properties of various oxadiazole derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria.

Research Findings

Recent research findings indicate that the compound's stereochemistry plays a crucial role in its biological activity. The (3R,5S) configuration appears to enhance binding affinity to biological targets compared to other stereoisomers.

Comparison with Similar Compounds

Research Implications

  • Drug Design : Replacing the imidazole () with a pyran group may reduce polarity, improving blood-brain barrier penetration for CNS targets.
  • Metabolic Stability : The 1,2,4-oxadiazole and halogenated benzyl group likely enhance metabolic resistance compared to coumarin derivatives ().

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